2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a compound with the molecular formula C12H17NO7S2 and a molecular weight of 351.4 g/mol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid can be achieved through several steps. One method involves reacting 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid for 5-10 hours, followed by hydrolysis to obtain 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate. This intermediate is then reacted with sodium sulfite and diethyl sulfate under reflux conditions for 5-10 hours. Finally, hydrochloric acid acidification yields the target compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves multiple steps, including deacetylation, thiocyanation, ethylization, oxidation, and alkaline hydrolysis. The total yield can reach up to 75%, with a purity of 99.5% .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, sodium sulfite, diethyl sulfate, and hydrochloric acid. Reaction conditions typically involve refluxing and acidification steps .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives and amino-substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is an intermediate in the production of antipsychotic drugs such as amisulpride.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. For example, in the synthesis of antipsychotic drugs, it interacts with dopamine receptors to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxybenzoic acid: This compound shares a similar structure but lacks the diethylsulfonyl groups.
2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound has a methylsulfanyl group instead of the diethylsulfonyl groups.
Uniqueness
2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and diethylsulfonyl groups makes it a versatile building block in organic synthesis.
Eigenschaften
Molekularformel |
C12H17NO7S2 |
---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H17NO7S2/c1-4-21(16,17)8-6-7(12(14)15)10(20-3)11(9(8)13)22(18,19)5-2/h6H,4-5,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
JZOSWFOBPWAKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C(=C(C(=C1)C(=O)O)OC)S(=O)(=O)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.